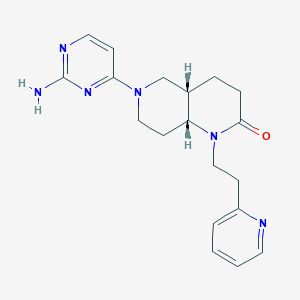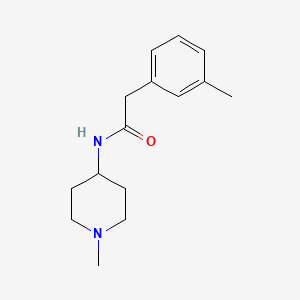![molecular formula C18H21F2N5O2S B5323976 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5323976.png)
4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine is a chemical compound used in scientific research for its various applications. This compound is a potent inhibitor of certain protein kinases and has been studied for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine involves the inhibition of specific protein kinases. By inhibiting these kinases, the compound disrupts important cell signaling pathways, leading to cell death in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of specific protein kinases. This inhibition leads to the disruption of important cell signaling pathways, which can result in cell death in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine in lab experiments is its potent inhibition of specific protein kinases. This allows researchers to study the effects of inhibiting these kinases on cell signaling pathways and cancer cell growth. However, one limitation of using this compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Future Directions
There are several future directions for the study of 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine. One direction is the continued study of its potential use in cancer treatment. Additionally, researchers could study the effects of this compound on other protein kinases and cell signaling pathways. Finally, the synthesis method for this compound could be optimized to increase the yield and make it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound used in scientific research for its potent inhibition of specific protein kinases. This compound has been studied for its potential use in cancer treatment and has been shown to inhibit the growth of cancer cells in vitro and in vivo. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound.
Synthesis Methods
The synthesis of 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine involves several steps. The starting materials for the synthesis are 2,5-difluorobenzene sulfonamide and 2-(1-pyrrolidinyl)pyrimidine-4-carbaldehyde. These two compounds are reacted together in the presence of a suitable base to form the desired product. The yield of this reaction is typically around 50-60%.
Scientific Research Applications
The primary application of 4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine is in scientific research. This compound is a potent inhibitor of several protein kinases, including JAK2, FLT3, and CSF1R. These kinases play important roles in cell signaling and are often dysregulated in cancer cells. Therefore, this compound has been studied for its potential use in cancer treatment.
properties
IUPAC Name |
4-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O2S/c19-14-3-4-15(20)16(13-14)28(26,27)25-11-9-23(10-12-25)17-5-6-21-18(22-17)24-7-1-2-8-24/h3-6,13H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHARNPSKWKYBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323894.png)
![2-[(3-methylbenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5323896.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![2-methyl-4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5323905.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5323924.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5323928.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5323938.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5323951.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide](/img/structure/B5323961.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5323966.png)

![N-methyl-N-[(3-methyl-3-oxetanyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5323977.png)